molecular formula C19H12Cl3N3OS B2452802 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 338404-54-9

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No. B2452802
CAS RN: 338404-54-9
M. Wt: 436.74
InChI Key: UDXFACQSWZNAMX-AUEPDCJTSA-N
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Description

“6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime”, also known as CITCO, is a potent and selective agonist for the human orphan nuclear receptor CAR (constitutive androstane receptor). It has an EC50 of 49 nM in a CAR FRET assay and shows 50-fold selectivity for CAR over PXR . It belongs to the class of organic compounds known as phenylimidazoles .


Molecular Structure Analysis

The empirical formula of CITCO is C19H12N3OCl3S. It has a molecular weight of 436.74 . The structure contains a benzene ring linked to an imidazole ring through a CC or CN bond .


Physical And Chemical Properties Analysis

CITCO is a solid substance that is soluble in DMSO (28 mg/mL) but insoluble in water . The melting point and other physical properties are not mentioned in the search results.

Safety and Hazards

CITCO is classified as a skin irritant, eye irritant, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,6-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3OS/c20-13-6-4-12(5-7-13)18-17(25-8-9-27-19(25)24-18)10-23-26-11-14-15(21)2-1-3-16(14)22/h1-10H,11H2/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXFACQSWZNAMX-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime

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